(R)-1-(2,4,6-TRIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE (R)-1-(2,4,6-TRIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485267
InChI: InChI=1S/C8H8F3N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1
SMILES: CC(C1=C(C=C(C=C1F)F)F)N.Cl
Molecular Formula: C8H9ClF3N
Molecular Weight: 211.61 g/mol

(R)-1-(2,4,6-TRIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE

CAS No.:

Cat. No.: VC13485267

Molecular Formula: C8H9ClF3N

Molecular Weight: 211.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,4,6-TRIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE -

Specification

Molecular Formula C8H9ClF3N
Molecular Weight 211.61 g/mol
IUPAC Name (1R)-1-(2,4,6-trifluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H8F3N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1
Standard InChI Key DYOIYJYFXYTTAY-PGMHMLKASA-N
Isomeric SMILES C[C@H](C1=C(C=C(C=C1F)F)F)N.Cl
SMILES CC(C1=C(C=C(C=C1F)F)F)N.Cl
Canonical SMILES CC(C1=C(C=C(C=C1F)F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Spectral Data

While experimental spectral data (NMR, IR) are unavailable for this specific compound, analogous fluorinated ethanamines exhibit characteristic signals:

  • ¹H NMR: Aromatic protons deshielded due to electron-withdrawing fluorine substituents (δ 6.8–7.2 ppm).

  • ¹⁹F NMR: Three distinct fluorine resonances corresponding to the 2-, 4-, and 6-positions.

Synthesis and Optimization

Synthetic Routes

The synthesis of (R)-1-(2,4,6-trifluorophenyl)ethanamine hydrochloride typically involves enantioselective methods. A plausible pathway includes:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to 2,4,6-trifluorobenzene.

  • Reductive Amination: Conversion of the ketone to the amine using a chiral catalyst (e.g., Ru-BINAP complexes) .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

  • Temperature: 60–80°C for reductive amination.

  • Catalysts: Asymmetric hydrogenation catalysts for enantiomeric excess >90%.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

  • Continuous Flow Systems: Enhance reaction control and reduce byproducts.

  • Crystallization Techniques: Achieve high enantiopurity (>98%) via solvent-mediated recrystallization .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point180–185°C (decomposes)
SolubilitySoluble in water, methanol, ethanol
LogP (Partition Coefficient)2.1 (estimated)
pKa9.3 (amine), <1 (HCl salt)

Stability and Reactivity

  • Thermal Stability: Decomposes above 185°C, releasing HF gas.

  • Hydrolytic Sensitivity: Stable in acidic conditions; degrades in strong bases via elimination reactions.

Biological and Pharmacological Insights

Mechanism of Action

The trifluorophenyl group enhances binding affinity to hydrophobic pockets in biological targets. Preliminary studies on similar compounds suggest:

  • Neurotransmitter Modulation: Potential interaction with serotonin receptors (5-HT₂A/₂C).

  • Enzyme Inhibition: Competitive inhibition of monoamine oxidase (MAO) due to structural mimicry of endogenous amines.

Industrial and Research Applications

Agrochemical Development

Fluorinated amines serve as intermediates in fungicides and herbicides. The 2,4,6-trifluorophenyl moiety enhances lipid solubility, improving foliar adhesion.

Material Science

  • Liquid Crystals: Fluorine’s polarity aids in aligning molecular structures for display technologies.

  • Polymer Additives: Stabilize polymers against UV degradation.

Hazard TypeRisk LevelPrecautions
Skin IrritationModerateUse nitrile gloves
Respiratory ToxicityLowUse fume hoods
Environmental ImpactHighAvoid aqueous discharge

Future Directions

Research Gaps

  • Enantioselective Synthesis: Development of cheaper catalysts for large-scale (R)-enantiomer production.

  • In Vivo Studies: Pharmacokinetic profiling to assess therapeutic viability.

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